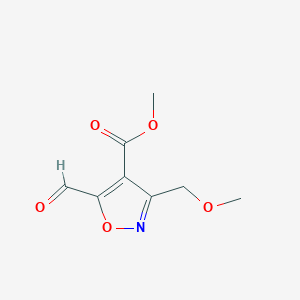

Methyl 5-formyl-3-(methoxymethyl)isoxazole-4-carboxylate

Description

Properties

Molecular Formula |

C8H9NO5 |

|---|---|

Molecular Weight |

199.16 g/mol |

IUPAC Name |

methyl 5-formyl-3-(methoxymethyl)-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C8H9NO5/c1-12-4-5-7(8(11)13-2)6(3-10)14-9-5/h3H,4H2,1-2H3 |

InChI Key |

SBDQLUCMBGNIRG-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NOC(=C1C(=O)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-formyl-3-(methoxymethyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an alkyne with a nitrile oxide in the presence of a catalyst such as copper (I) chloride. The reaction is carried out under reflux conditions in a suitable solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Fe(II)-Catalyzed Isomerization to Oxazole Derivatives

This compound undergoes Fe(II)-catalyzed isomerization under mild conditions, converting the isoxazole core into an oxazole scaffold. The reaction proceeds via intermediate 2-acyl-2-(methoxycarbonyl)-2H-azirines, which rearrange at elevated temperatures .

| Reaction Conditions | Outcome | Yield |

|---|---|---|

| Fe(II) catalyst, dioxane, 105°C | Methyl oxazole-4-carboxylate derivatives | High* |

| No catalyst, 170°C | Quantitative conversion to oxazole products | 100% |

*Exact yields depend on substituent effects and reaction duration.

Mechanistic Insight :

-

The formyl group stabilizes the azirine intermediate through conjugation.

-

Fe(II) facilitates electron transfer, lowering the activation energy for ring expansion .

Nucleophilic Acyl Substitution at the Ester Group

The methyl carboxylate group participates in nucleophilic substitution reactions, particularly under basic conditions. For example, transesterification or aminolysis can occur with alcohols or amines, respectively .

Case Study :

In a model reaction, the ester group was activated using isobutyl chloroformate and N-methylmorpholine, enabling subsequent coupling with a piperidine derivative to form advanced intermediates for drug discovery .

Functional Group Compatibility

The methoxymethyl group remains inert under most reaction conditions, including:

Scientific Research Applications

Methyl 5-formyl-3-(methoxymethyl)isoxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 5-formyl-3-(methoxymethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 5-formyl-3-(methoxymethyl)isoxazole-4-carboxylate can be contrasted with related isoxazole derivatives, as outlined below:

Substituent Analysis and Reactivity

- Key Observations: The formyl group in the target compound distinguishes it from derivatives with amino (e.g., ) or hydroxymethyl groups, offering unique reactivity for condensation or nucleophilic addition reactions. Methoxymethyl at position 3 provides greater polarity compared to phenyl (e.g., ) or methyl groups (e.g., ), enhancing solubility in methanol or DMSO.

Physical and Spectroscopic Properties

- Melting Points: Amino-substituted derivatives (e.g., ) exhibit higher melting points (210–242°C) due to hydrogen bonding . The target compound’s formyl group likely reduces crystallinity compared to amino analogs, though experimental data are unavailable.

- NMR Trends :

Data Tables

Table 1: Comparative Molecular Properties

Table 2: NMR Chemical Shifts (Estimated)

| Proton/Group | Target Compound | Methyl 5-(hydroxymethyl) | Methyl 4-amino |

|---|---|---|---|

| Formyl (CHO) | δ 9.8–10.0 | - | - |

| Hydroxymethyl (CH2OH) | - | δ 4.5–5.0 | - |

| Amino (NH2) | - | - | δ 5.5–6.5 (broad) |

Research Implications

The structural flexibility of this compound positions it as a versatile intermediate for synthesizing:

- Schiff Bases : Via condensation with amines (e.g., Compound 51’s imine synthesis ).

- Hydrazones : For antimicrobial or anticancer screening.

- Carboxylic Acids : Through ester hydrolysis, enabling coordination chemistry or prodrug development.

Further studies should explore its biological activity and optimize synthetic routes for scalability.

Biological Activity

Methyl 5-formyl-3-(methoxymethyl)isoxazole-4-carboxylate is a compound belonging to the isoxazole class, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.

Overview of Isoxazole Compounds

Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen. They are known for their ability to interact with various biological targets, leading to significant pharmacological effects. The presence of functional groups in their structure often enhances their biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of various isoxazole derivatives, including this compound. The results indicated that this compound demonstrated significant growth inhibition in several cancer cell lines, with IC50 values ranging from 5.6 to 22.2 μM against MDA-MB-231 breast cancer cells, while showing minimal toxicity towards normal HEK-293 cells (IC50 > 100 μM) .

| Cell Line | IC50 Value (μM) |

|---|---|

| MDA-MB-231 (Breast) | 5.6 - 22.2 |

| HEK-293 (Normal) | >100 |

Neuroprotective Effects

This compound has shown promising neuroprotective effects , particularly through its action as an acetylcholinesterase (AChE) inhibitor.

The compound inhibits AChE, an enzyme that breaks down acetylcholine in the brain. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease. A derivative of this compound exhibited an IC50 value of 29.46 ± 0.31 µM against AChE .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity by modulating pro-inflammatory mediators.

In Vitro Studies

In vitro studies have demonstrated that this compound can reduce the production of inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens.

Evaluation Results

Studies indicate that certain derivatives possess significant antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Q & A

Q. What are the optimal synthetic routes for Methyl 5-formyl-3-(methoxymethyl)isoxazole-4-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step protocols, such as:

- Condensation reactions between aldehyde precursors and hydroxylamine derivatives (e.g., ethyl acetoacetate with hydroxylamine hydrochloride under reflux) .

- Functional group protection/deprotection (e.g., methoxymethyl groups introduced via methyl iodide and NaH in DMF) .

- Purification via recrystallization or column chromatography. Optimization requires controlling temperature, solvent polarity, and stoichiometry. For example, anhydrous conditions and catalysts like ZnCl₂ improve yields in isoxazole ring formation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and functional groups (e.g., formyl protons at ~9-10 ppm, methoxymethyl singlets at ~3.3 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., isoxazole ring planarity and substituent orientation) .

- HPLC : Assesses purity (>95% by area normalization) .

Advanced Research Questions

Q. How does the formyl group influence the compound’s reactivity in nucleophilic addition or cyclization reactions?

The formyl group acts as an electrophilic site for:

- Schiff base formation with amines, enabling drug conjugate synthesis .

- Knoevenagel condensations with active methylene compounds (e.g., malononitrile), forming fused heterocycles . Reactivity can be modulated by adjusting solvent polarity (e.g., DMF vs. THF) and temperature .

Q. What structural features dictate its biological activity, and how can structure-activity relationships (SAR) be explored?

- Methoxymethyl group : Enhances lipophilicity, affecting membrane permeability. Compare with methyl or acetyl analogs .

- Formyl group : Enables covalent binding to biological targets (e.g., enzyme active sites). SAR studies involve synthesizing analogs (e.g., replacing formyl with carboxylic acid) and testing activity in enzymatic assays .

- Crystallographic data : Hydrogen bonds (O–H···O) and π-π stacking in the solid state correlate with stability and bioavailability .

Q. How can contradictory bioactivity data between similar isoxazole derivatives be resolved?

- Electronic effects : Nitro groups (electron-withdrawing) vs. methoxy (electron-donating) alter reactivity and target binding. Compare IC₅₀ values in enzyme inhibition assays .

- Solubility differences : LogP values impact cellular uptake. Use HPLC to measure partition coefficients .

- Conformational analysis : Overlay X-ray structures to identify steric clashes or favorable interactions .

Methodological Considerations

Q. What strategies mitigate byproduct formation during derivatization of the formyl group?

- Protecting groups : Temporarily shield the formyl moiety using acetals before functionalizing other sites .

- Catalytic control : Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity in cycloadditions .

- Real-time monitoring : In situ FTIR tracks reaction progress to optimize quenching times .

Q. How can computational methods predict the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.